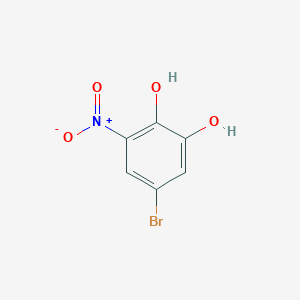

5-Bromo-3-nitrobenzene-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-nitrobenzene-1,2-diol (5-BrNB-1,2-diol) is a versatile organic compound that has a wide range of applications in scientific research. It is a colorless solid with a melting point of 124-126°C and a boiling point of 255-257°C. 5-BrNB-1,2-diol can be used as a reagent for a variety of reactions, including the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of organic dyes. In addition, 5-BrNB-1,2-diol has been used in the development of new drugs and in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Bromination and Derivative Formation

5-Bromo-3-nitrobenzene-1,2-diol is involved in various bromination reactions and derivative formations. A study demonstrated that bromination of hydrobromides of naphthyridines results in derivatives like 3-bromo-1,7-naphthyridine and 5-bromo-1,7-naphthyridine. These derivatives are formed through a process known as the Kress procedure, highlighting the compound's role in generating brominated derivatives in organic chemistry (Plas & Woźniak, 1976).

Synthesis of Functionalized Resorcinarenes

Another application is in the synthesis of functionalized resorcinarenes. The compound 2-nitroresorcinol, which is a derivative of this compound, is used along with formaldehyde in alkaline conditions to synthesize various resorcinarenes. These synthesized products have diverse properties and applications, including potential uses in molecular recognition and supramolecular chemistry (Bourgeois & Stoeckli-Evans, 2005).

Synthesis of Dibromo and Nitrobenzaldehyde Derivatives

The compound is instrumental in the regioselective bromine/lithium exchange leading to the synthesis of derivatives like 4-bromo-2-nitrobenzaldehyde and 6,6′-dibromoindigo. This synthesis highlights its utility in creating important intermediates for further chemical synthesis, such as the production of dyes and pigments (Voss & Gerlach, 1989).

Preparation for Polyether Synthesis

This compound, specifically its derivative 5-(Bromomethyl)-1,3-dihydroxybenzene, is used in the synthesis of hyperbranched polyethers. These polymers have applications in material science, especially due to their unique branching and functional group properties (Uhrich, Hawker, Fréchet, & Turner, 1992).

Safety and Hazards

The safety data sheet for 1-Bromo-3-nitrobenzene suggests that it should be handled with care. It advises against getting the compound in eyes, on skin, or on clothing, and recommends ensuring adequate ventilation when handling it . Similar precautions would likely apply to 5-Bromo-3-nitrobenzene-1,2-diol.

Mecanismo De Acción

Target of Action

Similar compounds often interact with proteins or enzymes in the cell, altering their function and leading to various downstream effects .

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction to yield a substituted benzene ring .

Biochemical Pathways

It is known that benzene derivatives can affect various biochemical pathways through their interaction with different cellular targets .

Result of Action

The compound’s interaction with its cellular targets could lead to various downstream effects, potentially altering cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-nitrobenzene-1,2-diol. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with its targets .

Propiedades

IUPAC Name |

5-bromo-3-nitrobenzene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO4/c7-3-1-4(8(11)12)6(10)5(9)2-3/h1-2,9-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOWHKUCFSOWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2511755.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2511763.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)

![Tert-butyl 3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2511777.png)